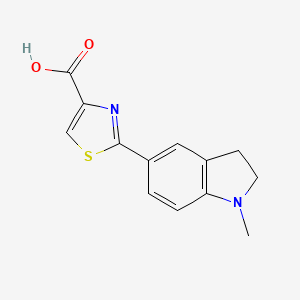

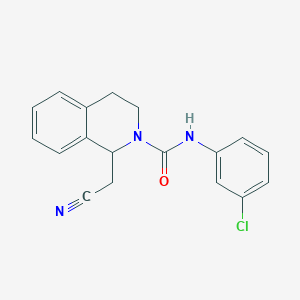

![molecular formula C20H22N2O3 B3011590 ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate CAS No. 103857-29-0](/img/structure/B3011590.png)

ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl carbamate, also known as urethane, is a compound that has been extensively studied due to its presence in fermented foods and beverages and its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). It is known to be genotoxic and carcinogenic in various species and is a concern for human health due to its potential neurological effects and presence in the diet .

Synthesis Analysis

Ethyl carbamate can be synthesized through various chemical mechanisms, including the ethanolysis of urea and photochemical oxidation of cyanide ion. In the context of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate, synthesis methods have not been explicitly detailed in the provided papers. However, similar compounds have been synthesized through reactions involving indole derivatives, suggesting that a similar approach could be used for the synthesis of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate .

Molecular Structure Analysis

The molecular structure of ethyl carbamate derivatives can be complex, and their structural properties have been characterized by techniques such as X-ray diffraction. For instance, the tolane derivative ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate has been found to have non-centrosymmetric crystal forms, which are important for nonlinear optical materials . While the specific molecular structure of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is not provided, it can be inferred that its structure may also exhibit unique properties suitable for specialized applications.

Chemical Reactions Analysis

Ethyl carbamate can undergo various chemical reactions, including cleavage of the ethyl carbamate moiety to form metabolites, as seen in studies of its disposition in mice . Additionally, ethyl carbamate's effects on multiple metabolic pathways have been observed, including oxidative stress, energy depletion, and DNA and protein damage . These reactions are critical for understanding the toxicological effects of ethyl carbamate and related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carbamate include its formation through reactions between ethanol and carbamyl groups, which are generated from arginine metabolism during fermentation processes . Analytical methods for detecting ethyl carbamate in various food matrices have been developed, indicating its presence at levels ranging from ng/L to mg/L . Mitigation strategies to reduce ethyl carbamate levels in food products have also been explored, including enzymatic and chemical methods .

Aplicaciones Científicas De Investigación

1. Antioxidant and Neuroprotective Effects

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is studied for its potent antioxidant capacity and neuroprotective effects. Compounds synthesized using this molecule have shown remarkable effectiveness against oxidative stress-induced cell death, with a specific emphasis on neuroprotection, making them promising candidates for treating pathologies associated with oxidative stress, such as Alzheimer's disease (Pachón-Angona et al., 2019).

2. Synthesis of Benzo[a]Carbazoles

This compound is used in the synthesis of benzo[a]carbazoles, which are significant due to their pharmacological properties. The synthesis involves a process of oxidative photocyclization, indicating its utility in creating complex molecular structures for potential pharmacological applications (Li et al., 2015).

3. Spiro[4H-3,1-Benzoxazine-4,1'-Cyclopentanes] Synthesis

Research involving this compound includes the oxidation with hydrogen peroxide to synthesize spiro[4H-3,1-benzoxazine-4,1'-cyclopentanes]. These types of reactions are notable for their contributions to the field of heterocyclic chemistry and the synthesis of complex organic compounds (Gataullin et al., 2001).

4. Synthesis of Imidazolone Derivatives

The molecule has been utilized in synthesizing imidazolone derivatives. These compounds have diverse applications, especially in medicinal chemistry, due to their biological activities (Bezenšek et al., 2012).

5. Antineoplastic and Antifilarial Agents

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate derivatives have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. This indicates the molecule's role in the development of new therapeutic agents (Ram et al., 1992).

Propiedades

IUPAC Name |

ethyl N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-24-20(23)21-11-10-16-13-22-19-9-8-17(12-18(16)19)25-14-15-6-4-3-5-7-15/h3-9,12-13,22H,2,10-11,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBJTMILCRPGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

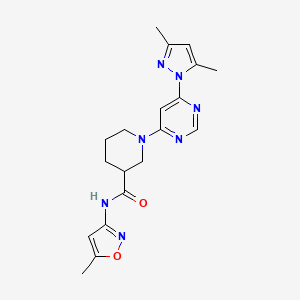

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011508.png)

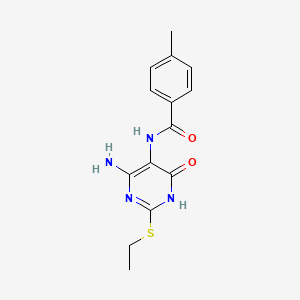

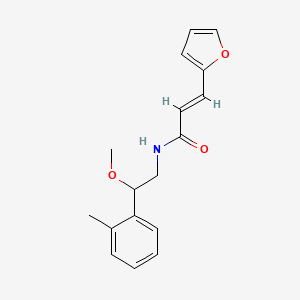

![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)

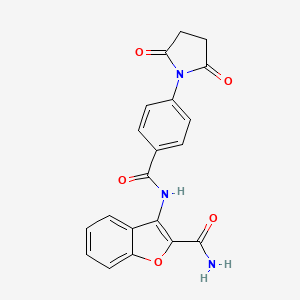

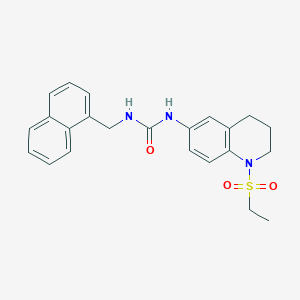

![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B3011525.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)

![2-chloro-5-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011530.png)